molecular formula C12H11NO2 B1294538 2-[(dimethylamino)methylene]-1H-indene-1,3(2H)-dione CAS No. 28752-91-2

2-[(dimethylamino)methylene]-1H-indene-1,3(2H)-dione

Cat. No. B1294538
CAS RN: 28752-91-2
M. Wt: 201.22 g/mol
InChI Key: MVUJXFMCAICFMX-UHFFFAOYSA-N
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Description

The compound 2-[(dimethylamino)methylene]-1H-indene-1,3(2H)-dione is a chemical that features a dimethylamino methylene group attached to an indene-1,3-dione structure. This compound is of interest in organic chemistry due to its potential use in synthesizing various heterocyclic compounds. The indene-1,3-dione moiety is a versatile building block in organic synthesis, often utilized for the construction of complex molecular architectures.

Synthesis Analysis

The synthesis of related compounds has been demonstrated in the literature. For instance, a derivative of the compound, 2-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]indane-1,3-dione, was synthesized by reacting 3,5-dimethyl-1-phenyl-pyrazole-4-carbaldehyde with indane-1,3-dione in ethanol with pyridine as a catalyst . This suggests that similar methods could potentially be applied to synthesize 2-[(dimethylamino)methylene]-1H-indene-1,3(2H)-dione by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using various analytical techniques. For example, the structure of 2-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]indane-1,3-dione was elucidated using elemental analysis, infrared spectroscopy (IR), proton nuclear magnetic resonance (1H NMR), carbon-13 nuclear magnetic resonance (13C NMR), and gas chromatography-mass spectrometry (GC-MS) . These techniques are crucial for verifying the identity and purity of the synthesized compounds.

Chemical Reactions Analysis

The reactivity of compounds with similar structures has been explored. Methyl 2-benzoylamino-3-dimethylaminopropenoate, a compound with a related functional group, has been shown to react with various 1,3-diketones to produce a range of heterocyclic compounds . This indicates that 2-[(dimethylamino)methylene]-1H-indene-1,3(2H)-dione could also participate in similar reactions, potentially leading to the formation of novel heterocyclic structures.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of 2-[(dimethylamino)methylene]-1H-indene-1,3(2H)-dione are not detailed in the provided papers, the properties of structurally related compounds can offer some insights. The solubility, melting point, and stability of these compounds can be influenced by the presence of the dimethylamino methylene group and the indene-1,3-dione core. The reactivity of the compound in different solvents and under various conditions can be inferred from the behavior of similar molecules .

Scientific Research Applications

Application 1: Inhibition of Pathogenic Bacteria

  • Summary of the Application : PDMAEMA has been used in the development of nanogels for the inhibition of pathogenic bacteria . These nanogels have been shown to inhibit the growth of both harmful Gram-negative and Gram-positive bacteria .
  • Methods of Application : The nanogel was created through dispersion polymerization in a water/2-methoxyethanol medium, initiated with 0.2 wt% potassium persulfate (KPS) and stabilized with 0.5 wt% poly (vinyl alcohol) (PVA) .
  • Results or Outcomes : The bactericidal activity of the quaternized PDMAEMA-EDMA nanogel was assessed via time–kill curve assay against two Gram-positive and Gram-negative pathogenic bacteria, namely Staphylococcus aureus ( S. aureus) and Acinetobacter baumannii ( A. baumannii ). The results illustrated that the quaternized PDMAEMA-EDMA nanogel acted as an effective bactericidal agent against both tested bacteria .

Application 2: Gene Delivery

  • Summary of the Application : PDMAEMA and its copolymers are able to form electrostatic complexes with anionic biomacromolecules, such as DNA and RNA, and are often used for gene delivery .

properties

IUPAC Name

2-(dimethylaminomethylidene)indene-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-13(2)7-10-11(14)8-5-3-4-6-9(8)12(10)15/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVUJXFMCAICFMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20182938
Record name 1H-Indene-1,3(2H)-dione, 2-((dimethylamino)methylene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20182938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(dimethylamino)methylene]-1H-indene-1,3(2H)-dione

CAS RN

28752-91-2
Record name 2-[(Dimethylamino)methylene]-1H-indene-1,3(2H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28752-91-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Dimethylaminomethylidene)indene-1,3-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028752912
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 28752-91-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168547
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Indene-1,3(2H)-dione, 2-((dimethylamino)methylene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20182938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(DIMETHYLAMINOMETHYLIDENE)INDENE-1,3-DIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GL8RM4L2P2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
F Campagna, F Palluotto, A Carotti, E Maciocco - Il Farmaco, 2004 - Elsevier
A series of new pyrazole-condensed 6,5,5 tricyclic compounds were synthesized and tested to evaluate their binding affinities at both central (CBR) and peripheral (PBR) …
Number of citations: 18 www.sciencedirect.com

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